Oleoyl chloride

Description

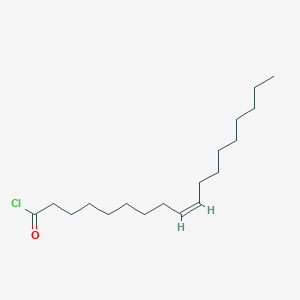

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-9-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQBTMWHIOYKKC-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893143 | |

| Record name | (9Z)-9-Octadecenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoyl chloride, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

112-77-6 | |

| Record name | Oleoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleoyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14666 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oleoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoyl chloride, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z)-9-Octadecenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oleoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83VP176UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Oleoyl Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleoyl (B10858665) chloride, the acyl chloride derivative of oleic acid, is a pivotal intermediate in organic synthesis and the development of a diverse array of commercial products. Its unique bifunctional nature, combining the reactivity of an acyl chloride with the long hydrophobic tail of a fatty acid, makes it a valuable building block in the synthesis of surfactants, emulsifiers, lubricants, and pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key reactions of oleoyl chloride, supplemented with detailed experimental protocols and graphical representations of its chemical transformations.

Chemical Structure and Identification

This compound is a monounsaturated fatty acyl chloride. The molecule consists of an 18-carbon chain with a cis-double bond at the C-9 position and a terminal acyl chloride functional group.

Table 1: Structural and Identification Data for this compound

| Parameter | Value | Reference |

| IUPAC Name | (9Z)-Octadec-9-enoyl chloride | [1] |

| Synonyms | Oleic acid chloride, (9Z)-9-Octadecenoyl chloride, cis-9-Octadecenoyl chloride | [1][2][3] |

| CAS Number | 112-77-6 | [1][2][4] |

| Molecular Formula | C₁₈H₃₃ClO | [1][2][5] |

| Molecular Weight | 300.91 g/mol | [1][2][6] |

| SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)Cl | [1] |

| InChIKey | MLQBTMWHIOYKKC-KTKRTIGZSA-N | [2] |

Physicochemical Properties

This compound is a colorless to pale yellow or light orange, oily liquid with a pungent odor.[4][5][7] It is sensitive to moisture and air.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow/light orange, clear, oily liquid | [4][5][7] |

| Odor | Pungent, characteristic | [7][8] |

| Density | 0.91 g/mL at 25 °C | [2][9] |

| Boiling Point | 193 °C at 4 mmHg; 199-201 °C at 11 mmHg; 175-180 °C at 1 kPa | [2][5][10] |

| Flash Point | >230 °F (>110 °C) | [2][9] |

| Refractive Index | n²⁰/D 1.463 | [2][9] |

| Solubility | Soluble in chloroform (B151607) and other common organic solvents (e.g., acetone, toluene, THF). Insoluble in water (decomposes). | [2][4][10] |

| Stability | Moisture sensitive; stable under normal handling and storage conditions in an inert atmosphere. | [2][4] |

| Storage | Store at -20°C under an inert gas. | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Data available. | [1][4] |

| ¹³C NMR | Data available. | [1][4] |

| IR Spectroscopy | Neat, capillary cell. Shows absence of carboxyl band from oleic acid. | [1][11] |

| Mass Spectrometry | GC-MS data available. | [1] |

Experimental Protocols

Synthesis of this compound from Oleic Acid

A common and efficient method for the preparation of this compound is the reaction of oleic acid with thionyl chloride.

Caption: Synthesis of this compound from Oleic Acid.

Protocol:

-

Place oleic acid in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add phosphorus trichloride (B1173362) to the oleic acid under constant stirring, maintaining the temperature between 25-33°C.

-

After the addition is complete, raise the temperature to 55°C and hold for 4 hours.

-

Separate the lower layer of phosphorous acid to obtain the crude this compound.[4]

-

For purification, the crude product can be distilled under reduced pressure (b.p. 180-185°C / 1-2 mmHg).[11]

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Acquire a background spectrum of the empty attenuated total reflectance (ATR) crystal.

-

Apply a small drop of neat this compound directly onto the ATR crystal.

-

Record the IR spectrum from approximately 4000 to 400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., chloroform) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

Mass Spectrometry (MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Introduce the sample into a gas chromatograph-mass spectrometer (GC-MS) system.

-

The sample is vaporized and separated on the GC column before entering the mass spectrometer for ionization and detection.

Reactivity and Applications

This compound is a reactive compound due to the presence of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions.

References

- 1. This compound | C18H33ClO | CID 5364783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 112-77-6 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chempak.net [chempak.net]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. vandemark.com [vandemark.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

synthesis of oleoyl chloride from oleic acid

An In-depth Technical Guide to the Synthesis of Oleoyl (B10858665) Chloride from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methodologies for the . Oleoyl chloride is a pivotal intermediate in the synthesis of a wide range of organic compounds, including surfactants, emulsifiers, pharmaceuticals, and other bioactive molecules.[1][2] Its high reactivity, stemming from the acyl chloride functional group, makes it an essential reagent for acylation reactions.[3][4] This document details various synthetic routes, presents comparative quantitative data, and offers explicit experimental protocols for laboratory and industrial applications.

Overview of Synthetic Methodologies

The conversion of oleic acid, a carboxylic acid, into its corresponding acyl chloride, this compound, is typically achieved through reaction with a suitable chlorinating agent.[3] The primary objective is to replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom.[5] Several reagents are commonly employed for this transformation, each with distinct advantages concerning yield, purity, reaction conditions, and cost. The most prevalent methods utilize thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and triphosgene (B27547).[3][6][7]

Comparative Analysis of Synthesis Methods

The choice of chlorinating agent significantly impacts the reaction's efficiency, the purity of the final product, and the overall process safety and economy. The following table summarizes quantitative data from various cited methods for the synthesis of this compound.

Table 1: Comparison of Synthesis Methods for this compound

| Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Crude Yield (%) | Purified Yield (%) | Purity (%) | Reference(s) |

| Thionyl Chloride (SOCl₂) | None (Tangential Reactor) | Reflux | 35 min (addition) | 97–99 | - | High | [6] |

| Thionyl Chloride (SOCl₂) | None | 90 | 4 h | - | - | - | [8] |

| Oxalyl Chloride ((COCl)₂) | Hexane (B92381) | Room Temp | 1.5 h | - | - | - | [9] |

| Oxalyl Chloride ((COCl)₂) | Carbon Tetrachloride | - | - | - | 86 | - | [6] |

| Phosphorus Trichloride (PCl₃) | None | 25–33 then 55 | 4 h | - | 60 | - | [6][10][11] |

| Triphosgene | N,N-Dimethylformamide (DMF) | 40–80 | 0.5–8 h | - | up to 95 | up to 95 | [7][12] |

| Phosgene (B1210022) (COCl₂) | N,N-Diethylformamide | 60 | 20 min (residence) | - | 96 | - | [13][14] |

Chemical Reaction Pathway and Experimental Workflow

The general transformation and a typical laboratory workflow are illustrated below.

Caption: General reaction scheme for the .

Caption: A generalized experimental workflow for this compound synthesis and purification.

Detailed Experimental Protocols

Anhydrous (dry) conditions are critical for all procedures, as this compound is susceptible to hydrolysis.[3]

Method 1: Using Thionyl Chloride (SOCl₂) in a Continuous Reactor

This method is advantageous for producing heat-sensitive acyl chlorides and can be run continuously.[6] A crude yield of 97-99% can be achieved.[6]

Apparatus:

-

A tangential reactor apparatus consisting of a packed column with a heating mantle, a dropping funnel at the top, a reservoir flask for thionyl chloride, a condenser, and a receiving flask at the bottom.[6]

Procedure:

-

Charge the reservoir (C) with thionyl chloride and heat to boiling to fill the column (A) with vapor and establish a steady reflux.[6]

-

Place 70 g (0.25 mole) of oleic acid in the dropping funnel (H).[6]

-

Add the oleic acid dropwise into the top of the column over a period of 35 minutes. The reactants are heated for only a few minutes as they travel down the column.[6]

-

The product, this compound, collects in the receiving flask (I). The crude product will contain excess thionyl chloride.[6]

-

Remove the excess thionyl chloride and volatile byproducts (SO₂ and HCl) by heating the crude product on a steam bath under reduced pressure.[6][15]

-

The progress of the reaction can be monitored by infrared (IR) spectroscopy; the disappearance of the broad carboxyl (-COOH) band and the appearance of the sharp acyl chloride carbonyl (C=O) band at a higher frequency (around 1800 cm⁻¹) indicates the completion of the reaction.[12]

-

For higher purity, the crude this compound can be distilled under high vacuum (b.p. 99–109°C / 25 μ).[6]

Method 2: Using Oxalyl Chloride

This method often provides high yields and is performed under mild conditions, but oxalyl chloride is more expensive than other reagents.[6][16]

Apparatus:

-

A standard round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl, CO, and CO₂ byproducts).[17]

Procedure:

-

Dissolve 1.0 g of oleic acid in 10 ml of an inert, anhydrous solvent such as hexane in the round-bottom flask.[9]

-

Slowly add 2.0 ml of oxalyl chloride to the stirred solution at room temperature.[9]

-

Stir the mixture under dry conditions (e.g., under a nitrogen or argon atmosphere) for 1.5 hours.[9]

-

After the reaction is complete, remove the solvent and excess oxalyl chloride by evaporation in vacuo.[9]

-

The product is obtained as a colorless to pale yellow oil.[7][9]

Method 3: Using Phosphorus Trichloride (PCl₃)

This method is economical but may result in lower yields and requires careful separation from the phosphorous acid byproduct.[6]

Apparatus:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet.

Procedure:

-

Place the desired amount of oleic acid into the reaction flask.

-

Under stirring, slowly add phosphorus trichloride (PCl₃) dropwise. The molar ratio of oleic acid to PCl₃ is typically 3:1.

-

Control the temperature of the reaction mixture between 25-33°C during the addition.[10][11]

-

After the addition is complete, heat the mixture to 55°C and maintain this temperature for 4 hours.[10][11]

-

Cool the reaction mixture. Two layers will form: the upper layer is the product, this compound, and the lower layer is the phosphorous acid (H₃PO₃) byproduct.

-

Separate the layers to isolate the crude this compound.[11]

-

The product can be further purified by vacuum distillation.

Method 4: Using Triphosgene

This method utilizes solid phosgene (triphosgene), which is safer to handle than gaseous phosgene, and provides high purity and yield under mild conditions.[12]

Apparatus:

-

A three-necked flask equipped with a stirrer, condenser, and dropping funnel, placed in a temperature-controlled water bath.

Procedure:

-

In the three-necked flask, combine 14.1 g of purified oleic acid and 4.9 g to 14.8 g of triphosgene (molar ratio of oleic acid to triphosgene from 3:1 to 1:1).[12]

-

Maintain the temperature between 40-80°C using the water bath.[12]

-

Slowly add 0.36 g to 1.10 g of N,N-dimethylformamide (DMF) as a catalyst.[12]

-

Stir the mixture at a constant temperature for 0.5 to 8 hours.[12]

-

After the reaction, allow the solution to stand for 0.5 to 1 hour, then separate the upper layer to obtain the product.[12]

-

Purity and yield (up to 95% for both) can be determined by hydrolyzing a small sample and titrating the resulting chloride ions using the Mohr method.[12]

Purification and Analysis

Purification:

-

Distillation: The most common method for purifying this compound is fractional distillation under high vacuum. This is crucial to remove non-volatile impurities and any remaining starting material.[5][6] The boiling point is highly dependent on the pressure (e.g., 180–185°C / 1–2 mm, 99–109°C / 25 μ).[6]

-

Stripping: For crude products obtained from phosgene or thionyl chloride routes, stripping with an inert gas like nitrogen can be used to remove residual dissolved gases such as HCl.[18][19]

Analysis:

-

Infrared (IR) Spectroscopy: A key technique to monitor the reaction. The disappearance of the broad O-H stretch and C=O stretch (around 1711 cm⁻¹) of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (around 1801 cm⁻¹) confirms the conversion.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product.

-

Titration: The purity of the this compound can be determined by hydrolyzing a known amount of the product in water and then titrating the liberated hydrochloric acid with a standardized base, or by titrating the chloride ions via methods like the Mohr method.[12]

Safety Considerations

-

All chlorinating agents discussed are toxic, corrosive, and react violently with water. All manipulations should be performed in a well-ventilated fume hood.[17][20]

-

The reactions produce corrosive and toxic gases (HCl, SO₂, CO). These must be neutralized through a gas scrubber containing a basic solution (e.g., NaOH).[15][21]

-

Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Anhydrous conditions must be strictly maintained to prevent vigorous hydrolysis of reagents and product.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Buy Oleyl chloride (EVT-334935) | 16507-61-2 [evitachem.com]

- 8. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound Or Oleic Acid Chloride CAS 16507-61-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. Production method and application of this compound-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 12. CN102731293A - Method for synthesizing this compound by triphosgene - Google Patents [patents.google.com]

- 13. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. researchgate.net [researchgate.net]

- 16. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 17. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 18. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 19. CN1174954C - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to Oleoyl Chloride (CAS 112-77-6) for Researchers and Drug Development Professionals

Introduction: Oleoyl (B10858665) chloride (CAS No. 112-77-6), the acyl chloride derivative of oleic acid, is a highly reactive and versatile chemical intermediate. Its bifunctional nature, combining a long lipophilic carbon chain with a reactive acyl chloride group, makes it an invaluable building block in organic synthesis. For researchers and professionals in drug development, oleoyl chloride serves as a critical tool for modifying parent molecules to enhance lipophilicity, improve drug delivery, and synthesize bioactive lipids that modulate key signaling pathways. This guide provides a comprehensive overview of its properties, synthesis, applications, and the biological pathways influenced by its derivatives.

Core Chemical and Physical Properties

This compound is a pungent, colorless to pale yellow or brown liquid.[1][2] It is sensitive to moisture and will readily hydrolyze to oleic acid and hydrochloric acid.[2][3] Due to its hydrophobic nature, it is soluble in many organic solvents like chloroform, ether, acetone, and toluene, but insoluble in water.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112-77-6 | [4] |

| Molecular Formula | C₁₈H₃₃ClO | [5] |

| Molecular Weight | 300.91 g/mol | [5] |

| Appearance | Colorless to pale yellow/brown liquid | [1][2] |

| Density | ~0.91 g/mL at 25 °C | [5] |

| Boiling Point | 193 °C at 4 mmHg; 175-180 °C at 1 kPa | [2][5] |

| Refractive Index | n20/D ~1.463 | [5] |

| Flash Point | >110 °C (>230 °F) | [2][5] |

| Solubility | Soluble in chloroform, ether, acetone, toluene | [1][2] |

| Stability | Moisture sensitive | [3][5] |

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[6] It is harmful if inhaled or ingested.[6] Handling requires appropriate personal protective equipment (PPE), including chemically resistant gloves, safety eyewear, and lab-appropriate clothing in a well-ventilated area.[2]

Table 2: Hazard and Safety Information for this compound

| Identifier | Information | Reference(s) |

| GHS Pictogram | GHS05 (Corrosion) | [7] |

| Signal Word | Danger | [7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [7] |

| Precautionary Statements | P280, P303+P361+P353, P305+P351+P338, P405 | [7] |

| Storage | Store locked up in a dry, cool, well-ventilated area. Moisture sensitive. | [2][8] |

| Disposal | Neutralize with cold alkaline solutions. Dispose in accordance with local regulations. | [2] |

Synthesis and Reactivity

This compound is synthesized from oleic acid via reaction with a chlorinating agent. Its high reactivity is centered on the acyl chloride functional group, which is an excellent electrophile for nucleophilic acyl substitution.

General Reactivity

The primary reactions of this compound involve nucleophilic attack at the carbonyl carbon, leading to the substitution of the chloride leaving group. This makes it a powerful acylating agent.

-

Hydrolysis: Reacts with water to form oleic acid and hydrochloric acid.[2]

-

Esterification: Reacts with alcohols to form oleate (B1233923) esters.[2]

-

Amidation: Reacts with amines to form oleamides.[2]

Caption: General reactivity of this compound with common nucleophiles.

Experimental Protocols: Synthesis of this compound

Several methods exist for the synthesis of this compound. The choice of reagent often depends on the desired yield, cost, and scale of the reaction.

Protocol 3.2.1: Synthesis using Thionyl Chloride This method is suitable for preparing acid chlorides from carboxylic acids.[9]

-

Place 70 g (0.25 mole) of oleic acid into a dropping funnel attached to a tangential distillation apparatus.

-

Begin the distillation of thionyl chloride (SOCl₂) and regulate it so the vapor fills the upper part of the column with a steady reflux.

-

Add the oleic acid dropwise from the funnel into the top of the column over a period of approximately 35 minutes.

-

The product, this compound, collects in the receiver. Excess thionyl chloride can be removed by heating the collection receiver on a steam bath under reduced pressure.

-

The crude product (yields of 97-99%) is often suitable for most purposes.[9] It can be further purified by vacuum distillation (b.p. 99–109°/25 μ).[9]

Protocol 3.2.2: Synthesis using Oxalyl Chloride This method can provide high yields and is performed under mild conditions.[10]

-

Dissolve 1.0 g of oleic acid in 10 mL of a dry, inert solvent such as hexane (B92381) or dichloromethane (B109758).

-

Add 2.0 mL of oxalyl chloride to the solution. For reactions in dichloromethane, a catalytic amount of N,N-dimethylformamide (DMF) can be added.[11]

-

Stir the mixture under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) at room temperature for 1.5 to 4 hours.[10][11]

-

After the reaction is complete, evaporate the solvent and excess oxalyl chloride in vacuo.

-

The desired product is obtained as a colorless oil.[10]

Applications in Drug Development and Research

This compound is not typically used as a therapeutic agent itself but as a crucial intermediate for synthesizing bioactive molecules and drug delivery systems.[8][12]

Synthesis of Bioactive Lipids

Many endogenous lipids that act as signaling molecules are oleoyl derivatives. This compound is a key laboratory reagent for synthesizing these compounds and their analogs for research. A prominent example is Oleoylethanolamide (OEA) , an endogenous lipid that regulates feeding, body weight, and metabolism.[1][4]

Caption: Workflow for the synthesis of Oleoylethanolamide (OEA).

Protocol 4.1.1: Synthesis of Oleoylethanolamide (OEA) from this compound This protocol outlines the amidation of this compound to produce OEA.[11]

-

Prepare this compound as described in Protocol 3.2.2.

-

Dissolve the prepared this compound in a suitable solvent like dichloromethane (e.g., 50 mL).

-

In a separate flask, prepare a mixture of ethanolamine (e.g., 12 mL) and an organic base such as triethylamine (e.g., 30 mL). Triethylamine acts as a scavenger for the HCl byproduct.

-

Add the this compound solution dropwise to the ethanolamine mixture at room temperature.

-

Stir the reaction mixture at room temperature for approximately 4 hours.

-

After the reaction, filter the mixture to remove any insoluble byproducts (e.g., triethylamine hydrochloride).

-

Wash the filtrate with an acidic solution (e.g., 2M HCl) to remove excess amine, followed by a wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any remaining acid.

-

Collect the organic phase, dry it (e.g., with anhydrous MgSO₄), and concentrate it under vacuum to yield the crude product.

-

Purify the crude product by washing/recrystallization with a non-polar solvent like hexane or pentane (B18724) to obtain OEA as a white solid.[11]

Modification of Drugs and Prodrug Strategies

The oleoyl group can be conjugated to active pharmaceutical ingredients (APIs) to enhance their therapeutic properties.[13]

-

Increased Lipophilicity: Attaching the C18 oleoyl chain can significantly increase a drug's lipophilicity. This can improve its ability to cross cell membranes and the blood-brain barrier.[5]

-

Enhanced Bioavailability: For poorly water-soluble drugs, conjugation with an oleoyl group can improve their solubility in lipid-based formulations, leading to better absorption and bioavailability.[13]

-

Prodrugs and Drug Delivery: this compound can be used to form ester or amide linkages with hydroxyl or amine groups on a drug molecule. These linkages can be designed to be stable until they reach a target tissue, where they are cleaved by endogenous enzymes (e.g., esterases), releasing the active drug in a controlled manner.[13] A study on the peptide drug leuprolide demonstrated that conjugation with oleic acid could enhance its permeability.[14]

Signaling Pathways of Oleoyl Derivatives

While this compound itself is a reactive intermediate, the derivatives it produces are biologically active and modulate critical signaling pathways. Understanding these pathways is key to leveraging oleoyl-based compounds in drug development.

Oleoylethanolamide (OEA) and PPAR-α Signaling

OEA is a well-characterized agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a ligand-activated transcription factor.[1][15]

-

Biosynthesis: OEA is naturally synthesized in the small intestine from membrane phospholipids (B1166683) in a two-step process.[4][16] An N-acyltransferase (NAT) creates N-oleoylphosphatidylethanolamine (NOPE), which is then cleaved by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release OEA.[4]

-

Activation: OEA diffuses into the cell and binds to PPAR-α in the nucleus.

-

Transcription: The OEA/PPAR-α complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Biological Effects: This binding initiates the transcription of genes involved in fatty acid oxidation, lipolysis, and energy homeostasis, leading to satiety signals and reduced food intake.[1][17]

Caption: OEA signaling pathway via the PPAR-α nuclear receptor.

GPR120 Activation by Long-Chain Fatty Acids

The G-protein coupled receptor 120 (GPR120, also known as FFAR4) is a receptor for long-chain fatty acids, including oleic acid.[5][18] Derivatives synthesized from this compound can act as GPR120 agonists.

-

Ligand Binding: A long-chain fatty acid (LCFA) like oleic acid binds to GPR120 on the cell surface of adipocytes or macrophages.

-

Gαq/11 Pathway (Metabolic Effects): In adipocytes, GPR120 activation couples to Gαq/11 proteins. This leads to downstream signaling (e.g., via PI3K/Akt) that promotes the translocation of the glucose transporter GLUT4 to the cell membrane, enhancing glucose uptake and improving insulin (B600854) sensitivity.[18]

-

β-Arrestin 2 Pathway (Anti-inflammatory Effects): In macrophages, activated GPR120 recruits β-arrestin 2. The GPR120/β-arrestin 2 complex then binds to and sequesters TAB1, a protein required for the activation of the pro-inflammatory IKK-β/NF-κB pathway. This sequestration prevents inflammation.[2][5]

Caption: GPR120 signaling pathways mediating metabolic and anti-inflammatory effects.

Conclusion

This compound is a fundamental reagent for chemical and pharmaceutical research. Its value extends beyond its role as a simple acylating agent; it is a gateway to synthesizing a diverse array of molecules with profound biological activities. For professionals in drug development, this compound provides a robust method for modulating the pharmacokinetic properties of drug candidates and for creating novel agonists for key metabolic and inflammatory signaling pathways, such as those governed by PPAR-α and GPR120. A thorough understanding of its chemistry, handling, and the biological roles of its derivatives is essential for harnessing its full potential in the development of next-generation therapeutics.

References

- 1. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the omega-3 fatty acid receptor GPR120 mediates anti-inflammatory actions in immortalized hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caringsunshine.com [caringsunshine.com]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes [mdpi.com]

- 10. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 13. Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of food intake by oleoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cvresearch.info [cvresearch.info]

- 17. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nutritional Signaling via Free Fatty Acid Receptors | MDPI [mdpi.com]

The Reactivity of Oleoyl Chloride with Primary Amines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between oleoyl (B10858665) chloride and primary amines is a cornerstone of synthetic organic chemistry, enabling the formation of N-oleoyl amides, a class of lipids with significant biological activity. This technical guide provides an in-depth analysis of this reaction, detailing the underlying mechanism, factors influencing reactivity, and comprehensive experimental protocols. Furthermore, it explores the biological significance of the resulting N-oleoyl amides, particularly their role in cellular signaling pathways, making this document a vital resource for researchers in medicinal chemistry and drug development.

Introduction

Oleoyl chloride, the acyl chloride derivative of oleic acid, is a highly reactive electrophile due to the electron-withdrawing nature of the carbonyl oxygen and the chlorine atom. This high reactivity makes it an excellent substrate for nucleophilic acyl substitution reactions. Primary amines, possessing a lone pair of electrons on the nitrogen atom, are potent nucleophiles that readily attack the carbonyl carbon of this compound. This reaction, a type of acylation, results in the formation of a stable amide bond and is a fundamental transformation in the synthesis of a diverse array of biologically active molecules. The products, N-oleoyl amides, include endogenous signaling lipids such as oleoylethanolamide (OEA) and N-oleoyldopamine (OLDA), which are implicated in the regulation of appetite, inflammation, and pain perception.

Reaction Mechanism: Nucleophilic Addition-Elimination

The reaction between this compound and a primary amine proceeds via a two-step nucleophilic addition-elimination mechanism.[1]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.[2]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and concurrently, the chloride ion, being a good leaving group, is expelled.[2]

-

Deprotonation: The resulting protonated amide is then deprotonated by another molecule of the primary amine or an added base (like triethylamine) to yield the final N-substituted amide and a salt (e.g., an alkylammonium chloride).[2]

Caption: Nucleophilic addition-elimination mechanism.

Factors Influencing Reactivity

The rate and efficiency of the reaction between this compound and primary amines are influenced by several factors:

-

Nucleophilicity of the Amine: The reactivity of the primary amine is directly related to its nucleophilicity. Amines with electron-donating groups are more nucleophilic and react faster, while those with electron-withdrawing groups are less nucleophilic and react more slowly. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance and higher nucleophilicity.[3]

-

Steric Hindrance: Bulky substituents on either the this compound or the primary amine can sterically hinder the approach of the nucleophile to the electrophilic carbonyl carbon, thereby slowing down the reaction rate.

-

Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used.[4] It is imperative to use anhydrous solvents as this compound readily hydrolyzes in the presence of water to form oleic acid.

-

Temperature: The reaction is typically exothermic and can be quite vigorous.[2] Therefore, it is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

Presence of a Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, is usually added to the reaction mixture.[4] This base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the primary amine reactant and thus rendering it non-nucleophilic.[1]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of specific N-oleoyl amides.

Table 1: Synthesis of N-Oleoyldopamine [5]

| Condensation Agent | Amine | Solvent | Procedure | Yield of N-Oleoyldopamine |

| PPACA | Dopamine·HCl | CH₂Cl₂ | 3 | 52.2% |

| EDCI | Dopamine·HCl | CH₂Cl₂ | 1 | Low |

| EDCI | Dopamine·HCl | DMF | 2 | Low |

PPACA: 1-Propanephosphonic acid cyclic anhydride; EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride

Table 2: Synthesis of Oleoylethanolamide [6][7]

| Acylating Agent | Amine | Base | Solvent | Reaction Time | Yield |

| This compound | Ethanolamine | Triethylamine | Dichloromethane | 4 h | Not specified |

| This compound | Ethanolamine | Triethylamine | 1,2-dichloroethane | 2 h | 78% |

Experimental Protocols

General Protocol for the Synthesis of N-Oleoyl Amides

The following is a general procedure for the reaction of this compound with a primary amine:

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]

- 7. CN100591661C - A method for synthesizing amine derivatives of oleic acid - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Oleoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oleoyl (B10858665) chloride is a highly reactive acyl chloride widely utilized in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals. Its efficacy in these applications is intrinsically linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of oleoyl chloride in common organic solvents, based on currently available data. While quantitative solubility data is not extensively published, this guide consolidates qualitative solubility information and presents a general experimental protocol for its determination.

Solubility Profile of this compound

This compound, a long-chain fatty acyl chloride, is characterized by its predominantly non-polar aliphatic chain and its highly reactive acyl chloride functional group. This structure dictates its solubility, rendering it readily soluble in a wide range of organic solvents but insoluble in and reactive with protic solvents like water.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in chemical literature and supplier data sheets.

| Solvent | Polarity | Type | Solubility | Citation(s) |

| Non-Polar Aprotic Solvents | ||||

| Toluene | Non-Polar | Aromatic | Soluble | [1] |

| Polar Aprotic Solvents | ||||

| Chloroform | Polar | Halogenated | Soluble (Slightly Soluble noted in one source) | [1][2][3] |

| Tetrahydrofuran (THF) | Polar | Ether | Soluble | [1] |

| Acetone | Polar | Ketone | Soluble | [1][4] |

| Polar Protic Solvents | ||||

| Ethanol | Polar | Alcohol | Soluble | [4] |

| Water | Highly Polar | Protic | Insoluble (Decomposes) | [4] |

Note: The term "soluble" in this context generally implies that this compound can be dissolved to a sufficient concentration for synthetic reactions. However, without quantitative data, it does not necessarily imply miscibility in all proportions.

Factors Influencing Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." Its long, non-polar oleoyl chain (C18) favors interaction with non-polar solvents. The polar acyl chloride group contributes to its solubility in polar aprotic solvents.

Caption: Logical relationship of this compound solubility based on solvent polarity.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the quantitative solubility of this compound in a specific organic solvent. Due to the reactivity of this compound with moisture, all procedures must be conducted under anhydrous conditions.

Materials and Equipment

-

This compound (freshly distilled or from a new, sealed container)

-

Anhydrous organic solvent of interest

-

Dry glassware (e.g., vials, graduated cylinders, pipettes)

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath

Procedure

-

Preparation: Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas or in a desiccator.

-

Solvent Measurement: In a glovebox or under a positive pressure of inert gas, accurately measure a specific volume of the anhydrous solvent into a tared vial containing a magnetic stir bar.

-

Initial Mass: Record the total mass of the vial, solvent, and stir bar.

-

Incremental Addition of this compound: While stirring, add small, accurately weighed increments of this compound to the solvent.

-

Observation: After each addition, allow the mixture to stir at a constant temperature for a sufficient time to ensure dissolution. Observe for complete dissolution (a clear, homogenous solution).

-

Saturation Point: The saturation point is reached when a small amount of the added this compound no longer dissolves and remains as a separate phase (e.g., cloudiness, undissolved droplets).

-

Final Mass: Once saturation is reached, record the final total mass of the vial and its contents.

-

Calculation:

-

Mass of solvent = (Mass of vial + solvent + stir bar) - (Mass of empty vial + stir bar)

-

Mass of dissolved this compound = (Final total mass) - (Mass of vial + solvent + stir bar)

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent in mL) * 100

-

Safety Precautions

This compound is corrosive and reacts with moisture to release HCl gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in signaling pathways, its derivatives, such as oleoylethanolamide, are. The synthesis of such derivatives relies on the solubility of this compound in the reaction solvent.

Caption: A generalized experimental workflow for a reaction involving this compound.

Conclusion

This compound exhibits good solubility in a range of common non-polar and polar aprotic organic solvents, a property that is critical for its application in organic synthesis. While precise quantitative solubility data remains scarce in public literature, the provided qualitative information and the experimental protocol for its determination offer a valuable resource for researchers and professionals in the field. The understanding of its solubility characteristics is paramount for optimizing reaction conditions and achieving desired product yields and purity.

References

oleoyl chloride material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Oleoyl (B10858665) Chloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated hazards of oleoyl chloride is paramount for ensuring laboratory safety and experimental success. This technical guide provides a detailed overview of the Material Safety Data Sheet (MSDS), also known as the Safety Data Sheet (SDS), for this compound (CAS No. 112-77-6).

Chemical and Physical Properties

This compound is a fatty acid derivative that presents as a colorless to pale yellow or brown oily liquid with a pungent odor.[1][2][3] It is derived from oleic acid and is highly reactive, particularly with nucleophiles, due to the presence of the acyl chloride functional group.[1][2] This reactivity makes it a versatile intermediate in organic synthesis.[1][4] It is soluble in common organic solvents like acetone, chloroform, and toluene (B28343) but is insoluble in and reacts with water.[1][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₃ClO | [6][7] |

| Molecular Weight | 300.91 g/mol | [2][6][7] |

| Appearance | Colorless to pale yellow/brown liquid | [1][2][5] |

| Odor | Pungent, characteristic | [1][3][8] |

| Boiling Point | 193 °C at 4 mmHg; 175-180 °C at 1 kPa | [5][9][10] |

| Density | 0.91 - 0.96 g/mL at 20-25 °C | [1][9] |

| Flash Point | >110 °C (>230 °F) | [5][9] |

| Refractive Index | n20/D 1.463 | [9] |

| Water Solubility | Decomposes | [1] |

Hazards Identification and GHS Classification

This compound is classified as a corrosive substance.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as Skin Corrosion, Category 1B .[6][11] This classification indicates that it causes severe skin burns and eye damage upon contact.

| GHS Classification | Code | Description | Source(s) |

| Pictogram | Corrosion | [6] | |

| Signal Word | Danger | [6][10] | |

| Hazard Statement | H314 | Causes severe skin burns and eye damage | [6][10][11] |

| Hazard Statement | H290 | May be corrosive to metals | [8][12] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501 | See below for details | [6][10] |

Toxicological Information

This compound is considered highly corrosive and toxic upon contact or inhalation.[1] Acute exposure can lead to severe irritation and burns of the skin, eyes, and respiratory tract.[1][3] This is due to its reactivity with biological tissues and the release of hydrogen chloride upon hydrolysis.[1] While specific data on acute inhalation and dermal toxicity are limited, the primary hazard is its corrosive nature.[3]

| Toxicity Data | Value | Species | Source(s) |

| LD50 (Oral) | >2000 mg/kg | Rat | [5] |

| Skin Irritation | Corrosive / Causes severe burns | Not applicable | [3][6][10] |

| Eye Irritation | Corrosive / Causes severe eye damage | Not applicable | [3][6][10] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, ACGIH or OSHA | Not applicable | [1][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of oleic acid with a chlorinating agent.[2]

Method 1: Using Phosphorus Trichloride (B1173362)

-

Charge a reaction vessel with oleic acid.

-

While stirring, slowly add phosphorus trichloride (PCl₃), maintaining the temperature between 25-33°C.

-

After the addition is complete, increase the temperature to 55°C.

-

Hold the reaction at this temperature for 4 hours.

-

After the holding period, the lower layer of phosphorous acid is separated to yield this compound.[1]

Method 2: Using Thionyl Chloride or Oxalyl Chloride

-

React oleic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride under mild heating (typically 40-70°C).

-

The reaction converts the carboxylic acid group into the acyl chloride.

-

Purify the resulting this compound via distillation under reduced pressure to remove impurities and the excess chlorinating agent.[1]

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical to maintain the stability of this compound and to prevent hazardous situations.

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.[1][10]

-

Do not get on skin or in eyes.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[1][5][10]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, strong bases, and heat sources.[1][3]

-

Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from moisture.[1]

-

Store locked up.[6][10] Recommended storage temperature is often -20°C or 4°C.[1][10]

First Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][10]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[3][10]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3][10]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, foam, water fog, or carbon dioxide.[3]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes such as hydrogen chloride and oxides of carbon.[3][11]

-

Special Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective, acid-resistant clothing.[3]

Ecological Information

There is limited information available regarding the ecotoxicity of this compound. Most safety data sheets indicate that no data is available for its effects on aquatic life or its persistence and degradability in the environment.[3][10] Due to its reactivity with water to form oleic acid and hydrochloric acid, spills may cause localized pH changes in aquatic environments.[2][5] It is crucial to prevent the material from entering public sewer systems or waterways.[3]

This guide is intended for informational purposes and should not replace a thorough review of the official Safety Data Sheet provided by the supplier. Always consult the most current SDS for this compound before handling or using this chemical.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chempak.net [chempak.net]

- 4. chemimpex.com [chemimpex.com]

- 5. vandemark.com [vandemark.com]

- 6. This compound | C18H33ClO | CID 5364783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. stobec.com [stobec.com]

- 9. chembk.com [chembk.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. gestis.dguv.de [gestis.dguv.de]

- 12. This compound | 112-77-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to High-Purity Oleoyl Chloride for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, analytical methodologies, and synthetic applications of high-purity oleoyl (B10858665) chloride, a pivotal reagent in lipid research and pharmaceutical development.

Oleoyl chloride, the acyl chloride derivative of oleic acid, is a highly reactive and versatile chemical intermediate. Its pivotal role in the synthesis of a wide array of bioactive lipids, drug delivery vehicles, and other oleochemicals makes it an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of commercially available high-purity this compound, detailing supplier specifications, analytical methods for quality control, and key experimental protocols for its application in research and development.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound at different purity grades, catering to a range of research and industrial needs. High-purity this compound, crucial for sensitive applications such as pharmaceutical intermediate synthesis and lipid signaling studies, is available from several reputable vendors. The table below summarizes the product specifications from a selection of prominent commercial suppliers. It is important to note that purity levels and analytical methods can vary, and for research purposes, requesting a lot-specific Certificate of Analysis (CoA) is always recommended.

| Supplier | Product Number (Example) | Purity Specification | Analytical Method | Appearance | CAS Number |

| Sigma-Aldrich | 367850 | ≥89% | GC | Liquid | 112-77-6 |

| TCI America | O0053 | >80.0% | GC | Colorless to Light orange to Yellow clear liquid | 112-77-6 |

| Santa Cruz Biotechnology | sc-212396 | ≥98% | Not specified | Not specified | 112-77-6 |

| Cayman Chemical | Not explicitly sold, but used in the synthesis of their products | High Purity | In-house QC | Not applicable | 112-77-6 |

| Nu-Chek Prep | C-441 | >99% | GLC | Not specified | 112-77-6 |

| Larodan | Not explicitly sold, but they specialize in high-purity lipids | High Purity | In-house QC | Not applicable | 112-77-6 |

| Matreya LLC | Not explicitly sold, but they offer high-purity fatty acids | High Purity | TLC | Not applicable | 112-77-6 |

| Avanti Polar Lipids | Not explicitly sold, but used in the synthesis of their complex lipids | High Purity | In-house QC | Not applicable | 112-77-6 |

Analytical Methodologies for Quality Control

Ensuring the purity and integrity of this compound is paramount for reproducible and reliable experimental outcomes. The primary methods for assessing the quality of this compound are Gas Chromatography (GC) and titrimetric analysis.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. For this compound, GC is typically used to determine the percentage purity by separating it from other fatty acid chlorides and impurities. To improve volatility and thermal stability, this compound is often derivatized to its methyl ester (FAME - Fatty Acid Methyl Ester) before analysis.

Workflow for GC-based Purity Analysis of this compound

Workflow for GC-based purity analysis of this compound.

Titrimetric Determination of Acyl Chloride Content

Titration offers a classic and reliable method for quantifying the acyl chloride content. This method is based on the reaction of the acyl chloride with a known excess of a nucleophile, followed by back-titration of the unreacted nucleophile or titration of a reaction product. A common approach involves the reaction with water (hydrolysis) to produce hydrochloric acid, which is then titrated with a standardized base.

Key Experimental Protocols

This compound is a cornerstone reagent for the synthesis of a variety of important molecules in research and drug development. Below are detailed protocols for some of its key applications.

Synthesis of Oleoylethanolamide (OEA)

Oleoylethanolamide is an endogenous lipid mediator with roles in satiety and lipid metabolism. It is synthesized by the acylation of ethanolamine (B43304) with this compound.

Experimental Protocol for OEA Synthesis

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethanolamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) in a suitable anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Addition of this compound: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of high-purity this compound (1 equivalent) in the same anhydrous solvent to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure oleoylethanolamide.

Workflow for the Synthesis of Oleoylethanolamide (OEA)

Workflow for the synthesis of Oleoylethanolamide (OEA).

Synthesis of N-Oleoyl Dopamine (B1211576)

N-Oleoyl dopamine is another important bioactive lipid, known for its interaction with transient receptor potential (TRP) channels. Its synthesis involves the acylation of dopamine with this compound.

Experimental Protocol for N-Oleoyl Dopamine Synthesis

-

Reaction Setup: In a flask protected from light and under an inert atmosphere, suspend dopamine hydrochloride (1 equivalent) and a base such as triethylamine (3 equivalents) in anhydrous dichloromethane.

-

Addition of this compound: To the stirred suspension, add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, filter the mixture to remove any solids. Wash the filtrate with 1M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by silica gel chromatography to yield N-oleoyl dopamine.

Synthesis of a Fluorescent Oleic Acid Analog: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-oleic amide (NBD-Oleic Amide)

Fluorescently labeled fatty acids are invaluable tools for studying lipid uptake, trafficking, and metabolism in cells. NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) is a commonly used fluorophore. This protocol describes the synthesis of an NBD-labeled oleic acid derivative.

Experimental Protocol for NBD-Oleic Amide Synthesis

-

Reaction Setup: In a reaction vessel protected from light, dissolve 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) (1 equivalent) and a large excess of a diamine linker (e.g., ethylenediamine, 10 equivalents) in a suitable solvent like ethanol. Stir at room temperature for 1-2 hours.

-

Linker Conjugation: After the reaction is complete, evaporate the solvent and purify the mono-NBD-labeled diamine linker by column chromatography.

-

Acylation Reaction: Dissolve the purified mono-NBD-labeled diamine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Addition of this compound: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Reaction and Purification: Allow the reaction to proceed at room temperature for 4-6 hours. After completion, perform an aqueous workup similar to the OEA synthesis protocol. Purify the final product by column chromatography to obtain NBD-Oleic Amide.

Role in Cellular Signaling Pathways

This compound, through its conversion to oleic acid and its derivatives like OEA, plays a significant role in modulating key cellular signaling pathways. Two prominent examples are the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and G-protein coupled receptor 120 (GPR120) pathways.

PPARα Signaling Pathway

PPARα is a nuclear receptor that acts as a transcription factor, regulating genes involved in lipid metabolism and inflammation. Oleic acid and its derivatives are natural ligands for PPARα. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This complex recruits coactivators, leading to the transcription of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.

PPARα Signaling Pathway

PPARα signaling pathway activated by oleic acid derivatives.

GPR120 Signaling Pathway

GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor that is activated by long-chain fatty acids, including oleic acid. Activation of GPR120 can trigger multiple downstream signaling cascades. One important pathway involves the recruitment of β-arrestin-2, which leads to the internalization of the receptor and subsequent modulation of inflammatory responses, often through the inhibition of the NF-κB pathway. GPR120 activation can also lead to an increase in intracellular calcium levels, which can influence a variety of cellular processes, including hormone secretion.

GPR120 Signaling Pathway

GPR120 signaling pathway activated by oleic acid.

Conclusion

High-purity this compound is a critical and versatile reagent for researchers and professionals in the fields of lipid research and drug development. A thorough understanding of the available commercial sources, appropriate analytical techniques for quality assurance, and detailed experimental protocols for its various applications is essential for successful research outcomes. The ability of this compound-derived molecules to modulate key signaling pathways such as PPARα and GPR120 underscores its importance in the study and potential treatment of metabolic and inflammatory diseases. As research in lipidomics and drug delivery continues to advance, the demand for high-quality this compound and a deep understanding of its chemistry and biology will undoubtedly grow.

Oleoyl Chloride: A Technical Guide to Research and Drug Development Applications

Abstract: Oleoyl (B10858665) chloride (C₁₈H₃₃ClO), the acyl chloride derivative of oleic acid, is a highly reactive and versatile chemical intermediate. Its ability to readily undergo nucleophilic acyl substitution makes it a cornerstone reagent in diverse fields ranging from organic synthesis and materials science to pharmaceuticals and biochemistry. The introduction of the long, unsaturated oleoyl chain can dramatically alter the physicochemical properties of target molecules, enhancing lipophilicity, modifying solubility, and enabling the creation of novel supramolecular structures. This technical guide provides an in-depth overview of the core research applications of oleoyl chloride, focusing on its role in organic synthesis, drug development, and biochemical modification. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Chemical Properties and Reactivity

This compound is a pungent liquid characterized by its highly electrophilic acyl chloride functional group.[1] This group readily reacts with nucleophiles such as alcohols (-OH), amines (-NH2), and thiols (-SH) to form corresponding esters, amides, and thioesters.[1] This reactivity is the foundation of its utility as an acylating agent. Due to its sensitivity to moisture, which leads to hydrolysis back to oleic acid and hydrochloric acid, all reactions must be conducted under anhydrous conditions.[1]

Synthesis of this compound

The synthesis of this compound from oleic acid can be achieved using several chlorinating agents. The choice of reagent often depends on the desired scale, purity, yield, and safety considerations.[2][3]

Table 1: Comparison of this compound Synthesis Methods

| Chlorinating Agent | Typical Yield | Reaction Conditions | Key Advantages & Disadvantages |

| Thionyl Chloride (SOCl₂) | High | Mild conditions, can be done neat or in solvent.[2][4] | Good for heat-sensitive compounds; generates gaseous byproducts (SO₂, HCl); excess reagent can be difficult to remove.[2][4] |

| Oxalyl Chloride ((COCl)₂) | 86% (reported)[4] | Requires a solvent like hexane (B92381) or CCl₄.[4][5] | High yield; byproducts are all gaseous (CO, CO₂, HCl), simplifying purification.[4] |

| Phosphorus Trichloride (PCl₃) | 60% (reported)[4] | Reaction with oleic acid.[6] | Economical; produces phosphorous acid as a byproduct which needs to be separated.[4][6] |

| Triphosgene (B27547) | Up to 95%[7] | Requires a catalyst (e.g., DMF) and controlled temperature (40-80°C).[7] | Safer alternative to phosgene (B1210022) gas; high yield and purity; mild reaction conditions.[2][7] |

Applications in Pharmaceutical and Drug Development

This compound is a valuable intermediate in pharmaceutical synthesis, primarily used to modify the pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][8][9]

Prodrug Synthesis and Enhanced Bioavailability

By introducing the lipophilic oleoyl chain, the solubility and membrane permeability of drug molecules can be significantly altered.[8] This is a common strategy for:

-

Improving Oral Bioavailability: Increasing the lipophilicity of a poorly water-soluble drug can enhance its absorption in the gastrointestinal tract.[8]

-

Creating Prodrugs: this compound can be used to form ester or amide linkages with functional groups on a drug molecule. These linkages can be designed to be cleaved by enzymes under physiological conditions, releasing the active drug in a controlled manner.[8][10] This approach can lead to sustained therapeutic effects and reduced side effects.[8]

A notable application is in the synthesis of antiviral nucleoside phosphoramidate (B1195095) prodrugs used in the treatment of HIV and HBV.[10]

Synthesis of Bioactive Molecules: Oleoyl-L-carnitine

This compound is used to synthesize oleoyl-L-carnitine, a long-chain acylcarnitine with specific biological activity.[11] This molecule serves as a valuable tool for studying metabolic pathways and cellular transport mechanisms.

Table 2: Biological Activity of Oleoyl-L-carnitine

| Compound | Target | Activity | IC₅₀ Value | Selectivity |

| Oleoyl-L-carnitine | Glycine Transporter 2 (GlyT2) | Inhibition | 340 nM[12][13][14] | Selective over GlyT1 (IC₅₀ >10,000 nM)[12][13][14] |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The specific inhibition of GlyT2 by oleoyl-L-carnitine makes it a useful chemical probe for studying the role of this transporter in neurological processes.

Caption: Synthesis of Oleoyl-L-carnitine and its inhibitory action on GlyT2.

Applications in Biochemical Research

The high reactivity of this compound makes it a powerful tool for the chemical modification of biomolecules, particularly proteins.

Protein Acylation and Hydrophobicity Modification

Protein acylation is the covalent attachment of fatty acids to amino acid residues (typically lysine, cysteine, serine, or threonine), which can modulate protein structure, localization, and function.[15][16][17] this compound can be used to chemically introduce an oleoyl group, increasing the protein's hydrophobicity.

A study on rapeseed protein concentrate (RPC) demonstrated that acylation with this compound significantly alters its physical properties.[18][19]

Table 3: Effect of this compound Acylation on Rapeseed Protein Concentrate (RPC) Properties

| Property | Non-Modified RPC | Highly Modified RPC (with this compound) |

| Protein Solubility (in water at pH 7) | 100% | < 15%[18][19] |

| Tensile Strength of Cast Film | Baseline | Increased by a factor of 4[18][19] |

| Surface Property | Hydrophilic | Increased hydrophobicity[18][19] |

These modifications demonstrate the potential for using this compound to create bio-based materials for applications like coatings, packaging layers, and adhesives.[18][19]

Other Research Applications

This compound's utility extends to materials science and surfactant chemistry.

-

Surfactant Synthesis: It is a key building block for producing a wide range of non-ionic and cationic surfactants and emulsifiers used in detergents, cosmetics, and industrial formulations.[1][9][20] Reacting it with different hydrophilic molecules allows for the precise tailoring of surfactant properties.[1]

-

Polymer Chemistry: It is used to modify polymers, creating materials with tailored properties such as improved flexibility and durability.[20][21]

-

Material Surface Modification: this compound can be used to chemically modify surfaces, rendering them more hydrophobic. For example, it has been used to treat jute fibers to create more water-resistant "green" composites.[10]

Experimental Protocols

Protocol: Synthesis of this compound using Oxalyl Chloride

This protocol is based on a common laboratory-scale preparation method.[5]

Materials:

-

Oleic acid (1.0 g)

-

Anhydrous hexane (10 ml)

-

Oxalyl chloride (2.0 ml)

-

Round-bottom flask with a magnetic stir bar

-

Drying tube or nitrogen/argon inlet

-

Rotary evaporator

Procedure:

-

Dissolve 1.0 g of oleic acid in 10 ml of anhydrous hexane in a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Equip the flask with a drying tube or maintain it under an inert atmosphere (N₂ or Ar) to prevent moisture ingress.

-

Slowly add 2.0 ml of oxalyl chloride to the stirring solution at room temperature. Gas evolution (CO, CO₂) will be observed.

-

Stir the reaction mixture under dry conditions for 1.5 hours at room temperature.

-

After the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

-

The resulting product is this compound, obtained as a colorless to pale yellow oil. The crude product is suitable for many applications.[4]

Caption: Laboratory workflow for synthesizing this compound via oxalyl chloride.

Protocol: Acylation of Rapeseed Protein Concentrate (RPC)

This protocol is adapted from the methodology for modifying rapeseed proteins.[18][19]

Materials:

-

Rapeseed Protein Concentrate (RPC) (e.g., 100 g)

-

Demineralized water (e.g., 900 g)

-

1 M Sodium Hydroxide (NaOH)

-

This compound

-

Reaction vessel with pH control and stirrer

Procedure:

-

Disperse 100 g of RPC into 900 g of demineralized water in a suitable reaction vessel.

-

Adjust the pH of the protein dispersion to 9.5 using 1 M NaOH and maintain this pH throughout the reaction.

-

While stirring vigorously, add the desired amount of this compound to the dispersion. The amount added will determine the degree of modification.

-

Continue stirring and monitoring the pH, adding 1 M NaOH as needed to neutralize the HCl byproduct and maintain the pH at 9.5.

-

The reaction is considered complete when the pH stabilizes, indicating the consumption of this compound.

-

The modified protein can then be isolated, for example, by isoelectric precipitation, followed by washing and drying.

Caption: General workflow for the chemical acylation of proteins.

Conclusion